molecular formula C6H11NO4 B1262672 (S)-beta-alanopine

(S)-beta-alanopine

Cat. No. B1262672
M. Wt: 161.16 g/mol
InChI Key: OAWHMSFCLIYBHE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-beta-alanopine is a beta-alanopine. It is an enantiomer of a (R)-beta-alanopine.

Scientific Research Applications

  • Role in Plant Tolerance to Environmental Stress

    (S)-beta-alanopine, also known as beta-alanine, is significant in plant biology, particularly in the Plumbaginaceae family. It acts as an osmoprotective compound, aiding plants in tolerating salinity and hypoxia. Its synthesis involves N-methylation of beta-alanine via N-methyl beta-Ala and N,N-dimethyl beta-Ala, catalyzed by S-adenosyl-L-methionine-dependent N-methyltransferases. This pathway is a target for metabolic engineering to enhance plant stress tolerance (Rathinasabapathi, Fouad, & Sigua, 2001).

  • Involvement in Beta-Alanine Biosynthesis in Yeast

    In yeast, such as Saccharomyces cerevisiae, beta-alanine is essential for the biosynthesis of pantothenic acid and coenzyme A. It is synthesized via polyamine metabolism, mediated by specific genes and an FAD-dependent amine oxidase. This pathway is distinct from bacterial synthesis and involves the conversion of 3-aminopropanal to beta-alanine, highlighting the specialized roles of certain aldehyde dehydrogenase genes in beta-alanine biosynthesis (White, Skatrud, Xue, & Toyn, 2003).

  • Biotechnological Production and Industrial Applications

    Beta-alanine has garnered interest due to its usage as a precursor for various industrial chemicals in medicine, feed, and food applications. Biological production of beta-alanine is increasingly favored over chemical methods due to environmental concerns and fossil fuel depletion. Various natural microorganisms synthesize beta-alanine, and recent advances in biological synthesis methods have been explored, presenting new challenges and opportunities for optimizing these biological pathways (Wang, Mao, Wang, Ma, & Chen, 2021).

  • Unique Functions in Plants

    Beyond its role in humans, beta-alanine in plants is involved in diverse functions such as acting as a stress response molecule, participating in lignin biosynthesis, ethylene production, and being converted to various compounds like β-alanine betaine and homoglutathione. These functions are unique to plants and vary among species, emphasizing the importance of beta-alanine in plant metabolism and stress response mechanisms (Parthasarathy, Savka, & Hudson, 2019).

  • Metabolic Engineering in Microorganisms for Production

    Metabolic engineering strategies have been implemented in Escherichia coli to enhance β-alanine production. This involves modifying genes related to its biosynthesis pathway, such as overexpressing certain enzymes, disrupting uptake systems, and optimizing precursor supply. These efforts have led to the development of efficient microbial cell factories for industrial β-alanine production, demonstrating the potential of genetic and metabolic engineering in biotechnological applications (Zou et al., 2020).

properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S)-2-(2-carboxyethylamino)propanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

OAWHMSFCLIYBHE-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCCC(=O)O

Canonical SMILES

CC(C(=O)O)NCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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